1-Benzyl-2-methylimidazole

Descripción general

Descripción

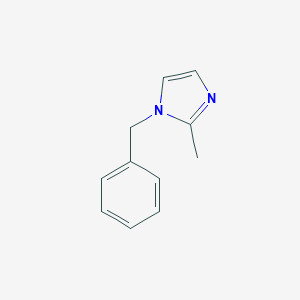

1-Bencil-2-metil-1H-imidazol es un compuesto orgánico heterocíclico con la fórmula molecular C11H12N2. Este compuesto es parte de la familia del imidazol, que es conocida por sus diversas aplicaciones en productos farmacéuticos, agroquímicos y otras industrias. El anillo imidazol es un anillo de cinco miembros que contiene dos átomos de nitrógeno, lo que contribuye a sus propiedades químicas únicas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: 1-Bencil-2-metil-1H-imidazol se puede sintetizar a través de diversos métodos. Un enfoque común involucra la ciclización de amido-nitrilos en presencia de un catalizador de níquel. Las condiciones de reacción son suaves, lo que permite la inclusión de varios grupos funcionales, incluidos haluros de arilo y heterociclos aromáticos .

Métodos de Producción Industrial: La producción industrial de 1-Bencil-2-metil-1H-imidazol típicamente involucra síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Se ha informado que el uso de síntesis asistida por microondas mejora la eficiencia del proceso, lo que permite la producción de imidazoles 2,4,5-trisustituidos en excelentes rendimientos .

Análisis De Reacciones Químicas

Tipos de Reacciones: 1-Bencil-2-metil-1H-imidazol experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar N-óxidos de imidazol.

Reducción: Las reacciones de reducción pueden convertir el anillo imidazol en su dihidroimidazol correspondiente.

Sustitución: El grupo bencilo se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan comúnmente.

Sustitución: Se pueden utilizar nucleófilos como aminas y tioles para reacciones de sustitución.

Principales Productos Formados:

Oxidación: N-óxidos de imidazol.

Reducción: Derivados de dihidroimidazol.

Sustitución: Diversos derivados de imidazol sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

1-Bencil-2-metil-1H-imidazol tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.

Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Se explora por su posible uso en el desarrollo de fármacos, particularmente como un andamio para diseñar nuevos agentes terapéuticos.

Industria: El compuesto se utiliza en la producción de agroquímicos y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción de 1-Bencil-2-metil-1H-imidazol involucra su interacción con varios objetivos moleculares. El anillo imidazol puede coordinar con iones metálicos, haciéndolo útil en catálisis e inhibición enzimática. El grupo bencilo mejora su lipofilia, lo que le permite interactuar con las membranas y proteínas biológicas. El compuesto puede modular diversas vías bioquímicas, lo que lleva a sus diversas actividades biológicas .

Compuestos Similares:

- 1-Bencil-2-fenil-1H-imidazol

- 1-Bencil-2-etil-1H-imidazol

- 1-Bencil-2-metil-4-nitro-1H-imidazol

Comparación: 1-Bencil-2-metil-1H-imidazol es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. En comparación con 1-Bencil-2-fenil-1H-imidazol, el grupo metilo en 1-Bencil-2-metil-1H-imidazol proporciona diferentes efectos estéricos y electrónicos, influenciando su reactividad e interacciones con los objetivos biológicos. La presencia del grupo bencilo en todos estos compuestos mejora su lipofilia y capacidad para interactuar con ambientes hidrofóbicos .

Comparación Con Compuestos Similares

- 1-Benzyl-2-phenyl-1H-imidazole

- 1-Benzyl-2-ethyl-1H-imidazole

- 1-Benzyl-2-methyl-4-nitro-1H-imidazole

Comparison: 1-Benzyl-2-methyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 1-Benzyl-2-phenyl-1H-imidazole, the methyl group in 1-Benzyl-2-methyl-1H-imidazole provides different steric and electronic effects, influencing its reactivity and interactions with biological targets. The presence of the benzyl group in all these compounds enhances their lipophilicity and ability to interact with hydrophobic environments .

Actividad Biológica

1-Benzyl-2-methylimidazole (BIM) is a heterocyclic organic compound belonging to the imidazole family, characterized by its five-membered ring containing two nitrogen atoms. Its molecular formula is C11H12N2, with a molecular weight of approximately 172.23 g/mol. This compound has garnered interest in various fields, particularly due to its potential biological activities, including antimicrobial and anticancer properties.

The primary biological target of this compound is the Cytochrome P450 (CYP) enzyme family. BIM acts as an inhibitor of these enzymes, which play a crucial role in drug metabolism and the biotransformation of various substrates. The inhibition of CYP enzymes can lead to altered metabolic pathways, potentially resulting in the accumulation of substances that are normally metabolized, which may have toxic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential cellular processes. In vitro studies have demonstrated its effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's lipophilicity enhances its ability to penetrate bacterial membranes, making it a candidate for developing new antimicrobial agents.

Anticancer Properties

BIM has also been investigated for its potential anticancer effects. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. For instance, BIM has shown promise in inhibiting the growth of certain cancer cell lines by affecting the expression of genes involved in cell cycle regulation and apoptosis.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of BIM against Pseudomonas aeruginosa, revealing that it significantly inhibited bacterial growth at concentrations as low as 50 µg/mL. The study highlighted BIM's potential as a therapeutic agent for treating infections caused by resistant strains .

- Anticancer Activity : In a preclinical trial, BIM was tested on human breast cancer cell lines (MCF-7). Results indicated that treatment with BIM led to a 60% reduction in cell viability after 48 hours, suggesting its potential as an adjunct therapy in breast cancer treatment.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it may affect the bioavailability of co-administered drugs metabolized by CYP enzymes. This interaction is critical for understanding its therapeutic window and potential drug-drug interactions.

Safety and Toxicity

While BIM shows promising biological activities, safety assessments indicate that it can be corrosive and irritating upon contact with skin or mucous membranes. Toxicological studies are ongoing to establish safe dosage levels for potential therapeutic applications .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Methylimidazole | Simple imidazole structure | Commonly used as a catalyst but less versatile |

| 1-Methylimidazole | Methyl group at position one | Exhibits basic properties but limited applications |

| Benzylimidazole | Benzyl group attached directly to imidazole | More hydrophobic; used in medicinal chemistry |

| 1-Ethyl-2-methylimidazole | Ethyl group instead of benzyl | Different solubility characteristics |

Uniqueness : The combination of both benzyl and methyl groups in BIM enhances its solubility and reactivity compared to simpler imidazoles, making it particularly effective as a catalyst in polymerization reactions .

Propiedades

IUPAC Name |

1-benzyl-2-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-10-12-7-8-13(10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHPRUXJQNWTEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065604 | |

| Record name | 1H-Imidazole, 2-methyl-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49718699 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13750-62-4 | |

| Record name | 1-Benzyl-2-methylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13750-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 2-methyl-1-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013750624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 2-methyl-1-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 2-methyl-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-2-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.